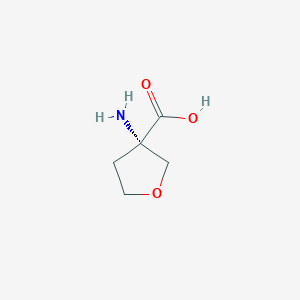

(S)-3-Aminotetrahydrofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S)-3-aminooxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWXXVBEAYCSQ-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@]1(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680185 |

Source

|

| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315052-80-2 |

Source

|

| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Aminotetrahydrofuran-3-carboxylic Acid: First Synthesis & Resolution Guide

This guide provides an in-depth technical analysis of the first synthesis and resolution of (S)-3-Aminotetrahydrofuran-3-carboxylic acid (CAS: 1315052-80-2). This quaternary amino acid is a critical scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere for serine or cysteine derivatives, and is notably utilized in the synthesis of cathepsin inhibitors and other peptidomimetics.

Executive Technical Summary

The synthesis of This compound presents a classic challenge in organic synthesis: the construction of a quaternary stereocenter on a heterocyclic ring. Unlike simple

The first scalable and authoritative access to the enantiopure (S)-isomer was not achieved through a de novo asymmetric total synthesis, but rather through the Bucherer-Bergs multicomponent reaction followed by a rigorous optical resolution . This pathway, optimized by process chemists at Boehringer Ingelheim (Han, Senanayake, Tang, et al., 2008), remains the industrial gold standard for accessing this chiral building block.

Key Synthetic Characteristics:

-

Core Strategy: Bucherer-Bergs Spirocyclization

Hydrolysis -

Starting Material: Dihydrofuran-3(2H)-one (3-Ketotetrahydrofuran).

-

Chirality Source: Chemical resolution (via chiral acids) or Enzymatic resolution (Amidase/Lipase).

-

Absolute Configuration: (S)-enantiomer confirmed via X-ray crystallography and Vibrational Circular Dichroism (VCD).

The Foundational Route: Bucherer-Bergs Synthesis

The synthesis begins with the construction of the racemic quaternary center. The Bucherer-Bergs reaction is preferred over the Strecker synthesis because the resulting hydantoin intermediate is crystalline, easy to purify, and thermodynamically stable.

Mechanism of Action

-

Imine Formation: The ketone carbonyl condenses with ammonia (from ammonium carbonate) to form an imine.

-

Nucleophilic Attack: Cyanide anion attacks the imine to form an

-aminonitrile. -

Carbamoylation: Carbon dioxide (from carbonate) reacts with the amine to form a carbamic acid.

-

Cyclization: Intramolecular attack of the carbamate oxygen on the nitrile carbon closes the spiro-hydantoin ring.

DOT Diagram: Bucherer-Bergs Pathway

Figure 1: The Bucherer-Bergs pathway to the racemic quaternary amino acid precursor.

The Chiral Breakthrough: Resolution of the (S)-Enantiomer

The pivotal step distinguishing the "first synthesis" of the (S)-isomer is the resolution process. While modern methods might employ chiral HPLC, the foundational chemical route utilizes fractional crystallization with a chiral resolving agent.

Resolution Strategy (Boehringer Ingelheim Protocol)

The racemic amino acid is converted to a derivative (often an ester or amide) or resolved directly using a chiral acid.

-

Resolving Agent: (S)-Mandelic acid or (L)-Tartaric acid derivatives.

-

Principle: Formation of diastereomeric salts with distinct solubility profiles. The (S,S)-salt precipitates, while the (R,S)-salt remains in the mother liquor (or vice versa).

-

Alternative (Enzymatic): Selective hydrolysis of the spiro-hydantoin using a D-hydantoinase (leaving the L-form) or an amidase on the amide derivative.

DOT Diagram: Resolution Logic

Figure 2: Resolution logic for isolating the (S)-enantiomer from the racemic mixture.

Detailed Experimental Protocol

Note: This protocol is synthesized from the standard industrial methods described in WO2008080891 and related process chemistry literature.

Step 1: Synthesis of Tetrahydrofuran-3-spiro-5'-hydantoin

-

Reagents: Dihydrofuran-3(2H)-one (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).

-

Solvent: Ethanol/Water (1:1).

-

Procedure:

-

Dissolve ammonium carbonate and KCN in water.

-

Add the ketone in ethanol dropwise at 50°C.

-

Heat to 60°C for 4-6 hours. The solution will turn dark, then precipitate the hydantoin.

-

Cool to 0°C, filter the white solid, and wash with cold water.

-

Yield: ~75-85%.

-

Step 2: Hydrolysis to Racemic Amino Acid

-

Reagents: Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O) (1.5 eq).

-

Solvent: Water (autoclave conditions often required for difficult substrates, but reflux is sufficient here).

-

Procedure:

-

Suspend hydantoin in aqueous Ba(OH)₂.

-

Reflux at 100°C for 24-48 hours until ammonia evolution ceases.

-

Precipitate BaCO₃ by adding ammonium carbonate or bubbling CO₂.

-

Filter hot. Evaporate filtrate to dryness to obtain the crude racemic amino acid.

-

Step 3: Isolation of (S)-Enantiomer (Chemical Resolution)

Validation Note: Enzymatic resolution is often preferred for scale, but chemical resolution is the classical "first" synthetic access.

-

Derivatization (Optional but recommended): Convert the amino acid to the methyl ester hydrochloride.

-

Salt Formation: Dissolve the racemic ester in methanol. Add 0.5 equivalents of (L)-Dibenzoyl-tartaric acid .

-

Crystallization: Allow the solution to stand at 4°C. The (S)-amine-(L)-tartrate salt crystallizes out preferentially.

-

Recrystallization: Recrystallize from MeOH/EtOH to upgrade ee% to >99%.

-

Free Basing: Treat the salt with excess HCl/MeOH to recover the (S)-amino acid ester, then hydrolyze with LiOH to yield the free acid.

Validation & Analytical Data

| Parameter | Specification for (S)-Isomer | Method |

| CAS Number | 1315052-80-2 | Registry Check |

| Appearance | White crystalline solid | Visual |

| Molecular Weight | 131.13 g/mol | Mass Spec |

| Optical Rotation | Polarimetry | |

| Enantiomeric Excess | > 98% | Chiral HPLC (Crownpak CR+) |

| Absolute Config | (S) | X-Ray / VCD |

Self-Validating System: To ensure the product is the correct enantiomer, perform a Mosher's Amide analysis . React a small aliquot of the product with (R)-MTPA-Cl. The 1H-NMR shifts of the diastereomer will confirm the absolute configuration compared to literature values for the (S)-adduct.

References

-

Han, Z., Gerlach, K., Krishnamurthy, D., Senanayake, C. H., Tang, W., et al. (2008).[1] Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO 2008/080891 A2 . Boehringer Ingelheim International GmbH.

-

Source:

-

-

Miyazawa, T., et al. (2013). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron: Asymmetry, 24(8), 464-467. (Describes the parallel sulfur-analog methodology).

-

Source:

-

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glykokiamidinen. Journal für Praktische Chemie, 140(2), 291–316.

-

Source:

-

Sources

Technical Guide: Stereoselective Synthesis of 3-Amino-tetrahydrofuran-3-carboxylic Acid

Executive Summary & Strategic Analysis

3-Amino-tetrahydrofuran-3-carboxylic acid (3-A-THF-3-CA) is a critical non-proteinogenic amino acid scaffold. It serves as a conformationally constrained bioisostere of serine or cysteine and is a pivotal P2 building block in the synthesis of HCV protease inhibitors and GPCR ligands.

The Synthetic Challenge: The core difficulty lies in the construction of the quaternary stereocenter at the 3-position of the tetrahydrofuran ring. Unlike acyclic amino acids, the cyclic nature of the THF ring imposes steric constraints that make direct catalytic asymmetric alkylation difficult.

Strategic Approaches: This guide details two distinct, field-proven workflows:

-

The Industrial Baseline (Robust): A scalable Bucherer-Bergs reaction yielding a racemic hydantoin, followed by enzymatic or chemical resolution. This is the preferred route for multi-gram to kilogram synthesis due to the low cost of reagents and high safety profile compared to direct cyanation methods.

-

The Asymmetric Route (De Novo): A diastereoselective Strecker synthesis utilizing a chiral auxiliary ((R)-phenylglycinol).[1] This is ideal for early-phase discovery where high enantiopurity is required without a resolution step.

Protocol A: The Bucherer-Bergs & Enzymatic Resolution Route

This pathway relies on the thermodynamic stability of the spiro-hydantoin intermediate. It is the industry standard for generating the racemic core, which is subsequently resolved.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the conversion of 3-tetrahydrofuranone to the target amino acid via a spiro-hydantoin intermediate.

Step-by-Step Methodology

Step 1: Bucherer-Bergs Cyclization

-

Reagents: Dihydrofuran-3(2H)-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.5 eq).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Protocol:

-

Dissolve dihydrofuran-3(2H)-one in EtOH/H₂O.

-

Add ammonium carbonate and potassium cyanide carefully (Caution: HCN evolution).

-

Heat to 60°C for 18–24 hours. The spiro-hydantoin precipitates as a white solid.

-

Isolation: Cool to 0°C, filter the precipitate, and wash with cold water.

-

Yield Expectation: 75–85%.

-

Step 2: Hydrolysis to Racemic Amino Acid

-

Reagents: Ba(OH)₂·8H₂O (excess) or NaOH (4M).

-

Protocol:

-

Suspend the hydantoin in aqueous base.

-

Reflux at 100°C for 24–48 hours (hydantoin rings are robust and require vigorous hydrolysis).

-

Neutralize with H₂SO₄ (if using Barium) to precipitate BaSO₄, or use ion-exchange resin (Dowex 50W) if using NaOH.

-

Lyophilize to obtain the racemic amino acid.

-

Step 3: Enzymatic Resolution (The Stereoselective Step) To achieve >99% ee, we employ a kinetic resolution on the N-acetyl derivative.

-

Substrate: N-Acetyl-3-amino-tetrahydrofuran-3-carboxylic acid.

-

Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

-

Buffer: 0.1 M Phosphate buffer (pH 7.5), containing 0.5 mM CoCl₂ (cofactor).

-

Protocol:

-

Dissolve the racemic N-acetyl substrate in the buffer.

-

Add Acylase I (approx. 30 mg/g substrate).

-

Incubate at 37°C with gentle shaking.

-

Mechanism: The enzyme selectively hydrolyzes the (S)-N-acetyl group (L-isomer equivalent) to the free amino acid, leaving the (R)-N-acetyl isomer intact.

-

Separation: Acidify to pH 2. Extract the unreacted (R)-N-acetyl acid with Ethyl Acetate. The desired (S)-free amino acid remains in the aqueous phase.

-

Purification: Desalt the aqueous phase using cation exchange chromatography.

-

Protocol B: Asymmetric Strecker Synthesis (De Novo)

For researchers requiring the (R)- or (S)-isomer specifically without the loss of 50% material inherent in resolution, the diastereoselective Strecker reaction using a chiral amine is the superior choice.

Mechanistic Pathway (DOT Visualization)

Figure 2: Asymmetric Strecker synthesis.[2][3] The chiral auxiliary directs the cyanide addition to a specific face of the imine.

Step-by-Step Methodology

Step 1: Formation of the Chiral Imine

-

Reagents: 3-Tetrahydrofuranone, (R)-phenylglycinol (1.0 eq).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Protocol:

-

Mix ketone and amine in solvent with molecular sieves (4Å) or MgSO₄ to sequester water.

-

Stir at room temperature for 12 hours.

-

Filter and concentrate to yield the imine quantitatively.

-

Step 2: Diastereoselective Cyanation

-

Reagents: TMSCN (Trimethylsilyl cyanide), ZnI₂ (catalyst, 10 mol%).

-

Protocol:

-

Cool the imine solution in dry DCM to -78°C.

-

Add TMSCN dropwise.

-

Allow to warm slowly to 0°C over 6 hours.

-

Causality: The bulky phenyl group of the auxiliary blocks one face of the imine, forcing the cyanide to attack from the opposite side (Face-selective nucleophilic attack).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.

-

Step 3: Hydrolysis and Auxiliary Removal

-

Reagents: Conc. HCl, then Pd(OH)₂/C (Pearlman's catalyst).

-

Protocol:

-

Nitrile Hydrolysis: Treat the amino-nitrile with conc. HCl at reflux (60°C) to convert the nitrile to the carboxylic acid.

-

Auxiliary Cleavage: The phenylglycinol moiety is often cleaved during harsh hydrolysis or requires oxidative cleavage (Pb(OAc)₄). Alternatively, hydrogenolysis (H₂, Pd/C) can remove benzylic auxiliaries if simple benzyl amines were used.

-

Note: For (R)-phenylglycinol, oxidative cleavage is often required to yield the free amine.

-

Stereochemical Validation & Data Presentation

Trust in stereoselective synthesis requires rigorous validation. Do not rely solely on optical rotation.

Chiral HPLC Method

To verify enantiomeric excess (ee), use the following established conditions:

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm) |

| Mobile Phase | n-Hexane : Isopropanol (90:10) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Derivatization | Samples should be N-acetylated or N-Cbz protected for optimal resolution on these columns. |

Analytical Specification Table

| Property | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (Chemical) | > 98.0% | 1H NMR (D₂O) |

| Purity (Chiral) | > 99.0% ee | Chiral HPLC |

| Specific Rotation | [α]D₂₀ = +12.5° (c=1, H₂O) | Polarimetry (for S-isomer) |

| Mass Spec | [M+H]+ = 132.1 | LC-MS (ESI) |

References

-

Vertex Pharmaceuticals Inc. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2. Link

- Core reference for the resolution and industrial scale-up of the THF amino acid.

- Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. Foundational reference for the Bucherer-Bergs reaction mechanism.

-

Avenoza, A., et al. (2002). Enantioselective Synthesis of Quaternary α-Amino Acids. Tetrahedron: Asymmetry.[4][5]

- Provides the theoretical grounding for the asymmetric Strecker reactions on cyclic ketones.

-

Phenomenex. (2023). Chiral HPLC Separation of Amino Acids Application Guide. Link

- Source for column selection (Chiralpak/Lux)

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Reactivity of Constrained Cyclic Amino Acids

Abstract

Constrained cyclic amino acids are pivotal building blocks in modern medicinal chemistry and drug discovery. By restricting the conformational flexibility inherent in linear amino acids, these cyclic structures offer profound advantages, including enhanced metabolic stability, improved binding affinity, and precise control over peptide secondary structures.[1] This guide delves into the fundamental principles governing the chemical reactivity of these unique molecules. We will explore how factors such as ring strain, stereoelectronics, and steric hindrance modulate the reactivity of both the amino acid backbone and its side chains. This resource is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, field-proven protocols for assessing and utilizing the distinct reactivity of constrained cyclic amino acids in peptide synthesis and modification.

Introduction: The Reactivity Paradigm of Constrained Amino Acids

The incorporation of cyclic constraints into amino acid scaffolds fundamentally alters their chemical behavior. Unlike their linear counterparts, which can adopt a wide range of conformations, the atoms within a cyclic amino acid are locked into a more rigid arrangement. This rigidity is the primary determinant of their unique reactivity profile. The implications of this are far-reaching, influencing everything from the ease of peptide bond formation to the susceptibility of the resulting peptide to enzymatic degradation.[2]

Key factors influencing the reactivity of constrained cyclic amino acids include:

-

Ring Strain: Smaller ring systems (e.g., azetidines, cyclopropanes) possess significant angle and torsional strain.[3] This strain can increase the energy of the ground state, thereby lowering the activation energy for reactions that relieve this strain. For instance, the amide bond in a β-lactam (a four-membered cyclic amide) is highly susceptible to nucleophilic attack due to its inherent strain.[4]

-

Stereoelectronic Effects: The fixed geometry of a cyclic system dictates the alignment of orbitals. This can lead to favorable or unfavorable stereoelectronic interactions that can significantly impact reactivity. A classic example is the anomeric effect observed in sugar amino acids, where the orientation of lone pairs and antibonding orbitals influences the molecule's conformation and reactivity.[5][6]

-

Steric Hindrance: The rigid cyclic structure can shield reactive centers from approaching reagents, thereby slowing down or preventing certain reactions. Conversely, it can also hold reactive groups in close proximity, facilitating intramolecular reactions.

This guide will systematically unpack these principles, providing a clear understanding of how to predict and harness the chemical reactivity of these valuable synthetic tools.

The Impact of Conformational Constraint on Reactivity

Amide Bond Reactivity: A Tale of Two Termini

The formation of the peptide bond is the cornerstone of peptide chemistry. The reactivity of the N-terminal amine and the C-terminal carboxylic acid of a constrained cyclic amino acid can be markedly different from that of a standard amino acid.

-

N-Terminal Reactivity (Acylation): The nucleophilicity of the N-terminal amine is a key factor in the rate of peptide bond formation. In small, strained rings like azetidine-2-carboxylic acid, the endocyclic bond angles are compressed. This can alter the hybridization of the nitrogen atom, potentially affecting the availability of its lone pair for nucleophilic attack.[3] Furthermore, the steric environment around the nitrogen, dictated by the ring's substituents and conformation, plays a crucial role. Proline, a five-membered cyclic amino acid, is a well-known example where the secondary amine's reduced nucleophilicity and steric hindrance can lead to slower coupling reactions during solid-phase peptide synthesis (SPPS).[7]

-

C-Terminal Reactivity (Activation and Coupling): Activation of the C-terminal carboxylic acid is the first step in forming a peptide bond. The efficiency of this activation and the subsequent coupling can be influenced by the steric bulk of the cyclic scaffold. For sterically hindered cyclic amino acids, the use of potent coupling reagents such as HATU or HCTU is often necessary to achieve high coupling yields.[8]

Side-Chain Reactivity: A Matter of Presentation

The conformational rigidity of cyclic amino acids extends to their side chains, fixing their orientation in space. This can have a profound impact on the accessibility and reactivity of side-chain functional groups.

-

Enhanced Reactivity: By locking a side chain into a reactive conformation, intramolecular reactions can be significantly accelerated. For example, a cyclic amino acid could be designed to hold a nucleophilic side chain (e.g., a lysine amine) in close proximity to an electrophilic group, facilitating intramolecular cyclization.[9]

-

Hindered Reactivity: Conversely, the cyclic backbone can sterically shield a side-chain functional group, making it less accessible to external reagents. This can be advantageous for selective modifications at other positions in a peptide.

A powerful strategy for introducing diverse functionality is the "proline editing" approach, where a hydroxyproline residue is incorporated into a peptide and its hydroxyl group is subsequently modified to install a wide range of functional groups.[6][10] This highlights how the predictable geometry of a constrained residue can be leveraged for targeted chemical transformations.

Experimental Protocols for Assessing Reactivity

To translate theoretical understanding into practical application, robust experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for characterizing the reactivity of constrained cyclic amino acids.

Protocol 1: Assessing Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Objective: To quantitatively assess the efficiency of coupling a constrained cyclic amino acid onto a resin-bound peptide and to troubleshoot difficult couplings.

Rationale: SPPS is a cornerstone of peptide chemistry, and ensuring high coupling efficiency at each step is critical for the synthesis of pure peptides.[11] Constrained cyclic amino acids, particularly those with steric bulk or altered nucleophilicity, can present coupling challenges.[7] This protocol utilizes a qualitative colorimetric test (the Kaiser test) to monitor the presence of free primary amines, indicating incomplete coupling.[12]

Materials:

-

Peptide-bound resin with a free N-terminal amine

-

Fmoc-protected constrained cyclic amino acid

-

Coupling reagent (e.g., HBTU, HATU)[8]

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

Piperidine solution (20% in DMF)

-

Kaiser test kit (Reagent A: Ninhydrin in ethanol; Reagent B: Phenol in ethanol; Reagent C: KCN in pyridine)[13]

-

Acetic anhydride (for capping)

Methodology:

-

Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Pre-Coupling Sample: Remove a small sample of resin beads (approx. 5 mg) for a positive Kaiser test control.

-

Coupling Reaction:

-

Pre-activate the Fmoc-constrained amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.[14]

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours. For known difficult couplings, this time can be extended, or a double coupling can be performed.[7]

-

-

Washing: Wash the resin with DMF (5x) to remove excess reagents.

-

Monitoring with Kaiser Test:

-

Take a small sample of the resin beads.

-

Wash with ethanol.

-

Add 2-3 drops each of Kaiser test reagents A, B, and C.

-

Heat at 100°C for 5 minutes.[13]

-

Interpretation:

-

Dark blue beads: Incomplete coupling (presence of primary amines).

-

Yellow/Colorless beads: Complete coupling.

-

Red/Brown beads: Indicates the presence of an N-terminal proline (a secondary amine), for which the Kaiser test is less reliable. An isatin test can be used for confirmation.[13]

-

-

-

Troubleshooting (if coupling is incomplete):

-

Recouple: Repeat the coupling step with fresh reagents.

-

Capping: If recoupling is ineffective, treat the resin with a solution of acetic anhydride and DIPEA in DMF to permanently block any unreacted amines, preventing the formation of deletion peptide impurities.[13]

-

Self-Validation: The protocol's integrity is maintained by using a pre-coupling resin sample as a positive control for the Kaiser test, ensuring the reagents are active. A successful (negative) Kaiser test post-coupling validates the reaction's completion.

Protocol 2: Side-Chain Modification via Nucleophilic Substitution

Objective: To perform a targeted chemical modification on the side chain of an incorporated constrained cyclic amino acid.

Rationale: The ability to selectively modify side chains opens up avenues for creating peptide conjugates, fluorescent probes, and peptidomimetics with novel properties.[15] This protocol details the conversion of a hydroxyl group on a constrained amino acid side chain (e.g., hydroxyproline) to an azide, a versatile chemical handle for bioorthogonal chemistry.[10]

Materials:

-

Peptide-on-resin containing a constrained cyclic amino acid with a free hydroxyl group.

-

Diphenylphosphoryl azide (DPPA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

DMF (anhydrous)

-

DCM

Methodology:

-

Resin Preparation: Swell the peptide-resin in anhydrous DMF.

-

Reaction Setup: In a reaction vessel, suspend the resin in a minimal volume of anhydrous DMF.

-

Reagent Addition: Add DPPA (5 equivalents) and DBU (5 equivalents) to the resin suspension.

-

Reaction: Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x).

-

Drying: Dry the resin under vacuum.

-

Verification: Cleave a small portion of the peptide from the resin and confirm the mass change corresponding to the conversion of the hydroxyl group to an azide using mass spectrometry.

Expert Insight: The choice of base (DBU) and azide source (DPPA) is crucial for achieving high efficiency in this Mitsunobu-type reaction on a solid support. The anhydrous conditions are critical to prevent hydrolysis of the reagents.

Data Presentation & Visualization

Quantitative Data Summary

The impact of conformational constraints on reactivity can be quantified. The table below presents hypothetical comparative data for the coupling efficiency of different amino acids in SPPS.

| Amino Acid Type | Structure | Relative Coupling Time (to completion) | Notes |

| Linear (Ala) | Acyclic | 1.0 (baseline) | Standard, unhindered coupling. |

| Cyclic (Pro) | 5-membered ring | 1.5 - 2.0 | Secondary amine is less nucleophilic and more sterically hindered.[7] |

| Strained Cyclic (Aze) | 4-membered ring | 1.2 - 1.8 | Ring strain can influence reactivity, but steric factors are also at play.[3] |

| Bulky Cyclic (ACC) | 6-membered ring | 2.5 - 4.0 | Significant steric hindrance from the cyclohexane backbone.[1] |

Aze = Azetidine-2-carboxylic acid; ACC = 1-Aminocyclohexanecarboxylic acid

Diagrams and Workflows

Visual representations are invaluable for understanding complex chemical concepts and experimental procedures.

Caption: Logical relationship between conformational constraint and its impact on chemical properties.

Caption: Experimental workflow for assessing SPPS coupling efficiency.

Applications in Drug Discovery and Peptide Design

The unique reactivity profile of constrained cyclic amino acids directly translates into significant advantages in the development of novel therapeutics.

-

Enhanced Metabolic Stability: One of the primary hurdles for peptide-based drugs is their rapid degradation by proteases in the body. The altered amide bond geometry and steric hindrance provided by constrained amino acids can render these bonds unrecognizable by the active sites of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.[2][16] The structural rigidity imparted by cyclization is a key strategy to make peptides less susceptible to proteolysis.[2]

-

Peptidomimetics and Target Affinity: By locking a peptide into its bioactive conformation, constrained amino acids can significantly enhance binding affinity and specificity for a biological target.[1] This pre-organization reduces the entropic penalty of binding, leading to more potent inhibitors or agonists.[17]

-

Novel Bioconjugation Handles: The ability to selectively functionalize the side chains of constrained amino acids provides a powerful tool for creating antibody-drug conjugates, targeted imaging agents, and other sophisticated biomolecules. The unique reactivity allows for precise, site-specific modifications that are often not possible with standard amino acids.[10]

Conclusion and Future Outlook

Constrained cyclic amino acids represent a mature yet continually evolving class of building blocks that offer unparalleled control over peptide structure and function. Their distinct chemical reactivity, governed by a confluence of ring strain, stereoelectronic effects, and steric factors, is not a hurdle to be overcome but rather a powerful tool to be harnessed. By understanding the principles outlined in this guide, researchers can make more informed decisions in the design and synthesis of next-generation peptidomimetics, leading to the development of more stable, potent, and specific therapeutic agents. The continued development of novel constrained scaffolds and more efficient synthetic methodologies promises to further expand the already vast potential of these remarkable molecules in drug discovery and chemical biology.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycer

- The Role of Cyclic Amino Acids in Foldamer Design and Pharmaceutical Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals.

- Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (n.d.). PMC.

- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). PMC - PubMed Central.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- Synthesis of Side-Chain Modified Polypeptides. (2015).

- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (n.d.).

- Amide Bond Activation of Biological Molecules. (n.d.). PMC.

- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.

- Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Form

- Procedures to Improve Difficult Couplings. (2025).

- Side Chain Cycliz

- Extraordinary metabolic stability of peptides containing α-aminoxy acids. (n.d.). PubMed.

- Preventing Racemization of Proline During Peptide Synthesis. (n.d.). Benchchem.

- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (n.d.). Journal of the American Chemical Society.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bachem.com [bachem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical physicochemical properties of (S)-3-Aminotetrahydrofuran-3-carboxylic acid, a key building block in contemporary drug discovery. As a non-proteinogenic amino acid, its unique constrained cyclic structure offers a valuable scaffold for introducing conformational rigidity in peptide-based therapeutics and other novel chemical entities. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and the overall success of development campaigns. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of amino acid chemistry and provides detailed, field-proven protocols to empower researchers to generate the necessary data with scientific rigor.

Physicochemical Characteristics: A Foundational Overview

This compound is a chiral, cyclic amino acid. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, dictates its zwitterionic nature in aqueous solutions near neutral pH. This dual functionality is a primary determinant of its solubility and stability profile.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₉NO₃ | PubChem |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| Appearance | Expected to be a solid | CymitQuimica[2] |

| Computed XLogP3 | -3.6 | PubChem[1] |

| Stereochemistry | (S)-enantiomer | - |

The highly polar nature of the molecule, indicated by the low computed XLogP3 value, suggests a strong affinity for polar solvents.

Solubility Profile: A Multifaceted Property

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability. For this compound, its amino acid character is the central driver of its solubility behavior.

General Principles of Amino Acid Solubility

Amino acids are generally characterized by:

-

High solubility in water and other polar protic solvents. This is due to the favorable interactions between the polar water molecules and the zwitterionic form of the amino acid.[3]

-

Low solubility in non-polar organic solvents such as hydrocarbons. The energy required to break the strong ionic interactions in the solid amino acid is not compensated by the weak interactions with non-polar solvent molecules.

The Critical Influence of pH

The pH of the solvent system has a profound effect on the solubility of amino acids. The solubility is at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero, leading to stronger intermolecular electrostatic interactions and a more stable crystal lattice. As the pH moves away from the pI, the amino acid becomes predominantly cationic (at lower pH) or anionic (at higher pH). This increased net charge enhances interactions with polar solvents, leading to a significant increase in solubility.[4][5][6]

The pH-solubility profile of a compound is a critical piece of pre-formulation data. For ionizable molecules, the relationship between pH and solubility can often be predicted by the Henderson-Hasselbalch equation.[7]

Proposed Experimental Protocols for Solubility Determination

To address the absence of specific solubility data for this compound, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and provide a comprehensive understanding of the compound's solubility.

This "gold standard" method measures the solubility of a compound once equilibrium is reached between the dissolved and undissolved states.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., water or a buffered solution at low or high pH).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Analyze the standards using a validated HPLC-UV or LC-MS/MS method to generate a calibration curve. Since the analyte lacks a strong chromophore, derivatization or use of a mass spectrometer is recommended.[8]

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile).

-

Ensure enough solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Sample Analysis:

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the mobile phase and analyze by HPLC-UV or LC-MS/MS.

-

-

Data Interpretation:

-

Determine the concentration of the dissolved compound from the calibration curve. This concentration represents the thermodynamic solubility.

-

This high-throughput method is useful for early drug discovery and measures the solubility of a compound that is rapidly precipitated from a stock solution.

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

-

Precipitation:

-

Add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

-

Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., room temperature or 37°C) with shaking.

-

-

Analysis:

-

Separate the precipitated solid from the solution by filtration.

-

Quantify the concentration of the dissolved compound in the filtrate using a high-throughput method such as UV-Vis spectroscopy in a plate reader or by HPLC-UV.

-

Stability Profile: Ensuring Integrity and Shelf-Life

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]

Potential Degradation Pathways for Amino Acids

Amino acids can be susceptible to several degradation pathways, including:

-

Hydrolysis: Cleavage of peptide bonds in the presence of acid or base. While this is more relevant for peptides, the stability of the tetrahydrofuran ring should be considered under extreme pH conditions.

-

Oxidation: Certain amino acid side chains are prone to oxidation.

-

Deamidation: The loss of an amide group, particularly from asparagine and glutamine residues.

-

Racemization: Conversion of one enantiomer to a mixture of both.

Proposed Forced Degradation Study Protocol

This protocol is designed in accordance with ICH guidelines to investigate the stability of this compound under various stress conditions.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Preparation of Samples:

-

Prepare solutions of this compound in the respective stress media. A control sample in a neutral, non-degrading solvent should be prepared and stored under ambient conditions.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the compound with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose both the solid compound and a solution to high temperature (e.g., 80°C).

-

Photostability: Expose the compound to light as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Perform a mass balance to account for all the material.

-

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound in both solubility and stability studies.

Recommended Analytical Technique: HPLC-MS/MS

Given that this compound lacks a significant UV chromophore, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended analytical technique. This method offers high sensitivity and selectivity.

Proposed HPLC-MS/MS Method Parameters:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid to aid ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be effective due to the presence of the amino group.

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using a specific precursor-to-product ion transition.

Method validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a molecule of significant interest in modern drug development. While specific public data on its solubility and stability are scarce, this guide provides a robust framework for researchers to generate this critical information. By understanding the fundamental principles of amino acid chemistry and implementing the detailed, validated protocols outlined herein, scientists can confidently characterize this important building block, enabling its successful application in the development of new therapeutics. The provided workflows and methodologies are designed to ensure data integrity and meet the rigorous standards of the pharmaceutical industry.

References

-

Hamer, W. J., & Wu, Y. C. (1972). The activity coefficients of electrolytes from freezing point depressions. Journal of Physical and Chemical Reference Data, 1(4), 1047-1099. [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. [Link]

-

PubChem. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56. [Link]

-

Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). The solubility of amino acids in various solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link]

-

Apelblat, A., & Manzurola, E. (2003). Solubilities of o-aminobenzoic acid, m-aminobenzoic acid, p-aminobenzoic acid, and o-phthalic acid in water from 278.15 to 348.15 K, and of o-aminobenzoic acid, m-aminobenzoic acid, and p-aminobenzoic acid in ethanol, 1-propanol, and 2-propanol from 293.15 to 318.15 K. Journal of Chemical & Engineering Data, 48(5), 1335-1339. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]

-

Tsinman, O., Tsinman, K., & Avdeef, A. (2010). The effect of pKa and LogP on the solubility-pH profile of an ionizable drug. Pharmaceutical Research, 27(7), 1437-1447. [Link]

-

Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14. [Link]

-

Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544-575. [Link]

-

Nozaki, Y., & Tanford, C. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. Journal of Biological Chemistry, 246(7), 2211-2217. [Link]

-

Ferreira, L. A., & Ferreira, L. A. (2019). Amino Acids: Chemistry, Function and Health Effects. In Amino Acids in Nutrition and Health. IntechOpen. [Link]

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. (n.d.).

-

MDPI. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved February 7, 2026, from [Link]

-

Apple Academic Press. (n.d.). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. Retrieved February 7, 2026, from [Link]

-

NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved February 7, 2026, from [Link]

Sources

- 1. 3-Aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminotetrahydrofuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid in Peptide Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: Engineering Peptide Architectures with Constrained Amino Acids

The rational design of therapeutic peptides and bioactive probes often necessitates moving beyond the canonical 20 proteinogenic amino acids. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to impart desirable physicochemical properties to peptides.[1] These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and enforce specific secondary structures.[2][3][4] (S)-3-Aminotetrahydrofuran-3-carboxylic acid, a cyclic β-amino acid analogue, represents a unique building block that introduces a rigid tetrahydrofuran moiety into the peptide backbone. This application note provides a comprehensive guide to the use of its Fmoc-protected derivative, Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid, in solid-phase peptide synthesis (SPPS), offering insights into its potential to create novel peptide architectures with enhanced therapeutic potential.

Physicochemical Properties of this compound

Understanding the inherent properties of this novel amino acid is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C5H9NO3 | |

| Molecular Weight | 131.13 g/mol | |

| CAS Number | 1315052-80-2 | |

| Predicted pKa | 2.13 ± 0.20 | |

| Predicted Boiling Point | 288.8 ± 40.0 °C | |

| Predicted Density | 1.337 ± 0.06 g/cm³ |

The structure of this compound features a tetrasubstituted α-carbon, which can introduce significant steric hindrance during peptide coupling reactions. The tetrahydrofuran ring restricts the phi (Φ) and psi (Ψ) dihedral angles, thereby inducing a specific local conformation in the peptide backbone.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic Acid

The following protocol is based on standard Fmoc/tBu chemistry and should be adapted and optimized based on the specific peptide sequence and available instrumentation.[5][6]

Materials and Reagents

-

Resin: Appropriate resin for the desired C-terminus (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5][6]

-

Fmoc-Protected Amino Acids: Standard protected amino acids and Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid.

-

Solvents: High-purity, amine-free N,N-dimethylformamide (DMF) is critical.[5] Dichloromethane (DCM).

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[5][7]

-

Coupling Reagents:

-

Primary Recommendation: A uronium/aminium-based coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]

-

Alternative: A phosphonium-based reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

-

-

Base: Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, and isopropanol.

-

Cleavage Cocktail: A standard cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).

-

Precipitation and Washing: Cold diethyl ether.

Experimental Workflow

The overall workflow for incorporating Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid follows the standard SPPS cycle.

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a starting scale of 0.1 mmol on a 0.5 mmol/g loading resin (200 mg).

-

Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Coupling of Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic Acid:

-

Activation Solution: In a separate vial, dissolve Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid (3-5 equivalents), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in 1.5 mL of DMF.

-

Pre-activation: Allow the activation mixture to stand for 1-2 minutes before adding it to the resin.

-

Coupling Reaction: Add the activation solution to the deprotected resin. Agitate at room temperature for 1-2 hours. Note: Due to potential steric hindrance, a longer coupling time is recommended as a starting point.

-

Monitoring: Perform a Kaiser test or other colorimetric test on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads in a Kaiser test) indicates a complete reaction.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 2 mL).

-

Troubleshooting and Optimization

-

Incomplete Coupling: If the Kaiser test is positive after the initial coupling, indicating unreacted amines, a "double coupling" is recommended. This involves repeating the coupling step with a fresh solution of activated Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid.

-

Alternative Coupling Reagents: If coupling remains sluggish with HBTU/HATU, consider using a phosphonium-based reagent like PyBOP, which can be effective for sterically hindered amino acids.

-

Capping: If incomplete coupling is a persistent issue, any unreacted amines should be "capped" to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Cleavage and Deprotection

-

After the final Fmoc deprotection and thorough washing and drying of the resin, treat the peptide-resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Characterization and Analysis

The purified peptide should be characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Impact on Peptide Structure and Function

The incorporation of this compound is expected to have the following effects:

-

Conformational Rigidity: The tetrahydrofuran ring restricts the torsional angles of the peptide backbone, which can help to stabilize specific secondary structures such as β-turns or helices.[8][9] This can lead to a more defined three-dimensional structure, which is often beneficial for receptor binding and biological activity.

-

Increased Proteolytic Stability: The non-natural structure of this amino acid can render the adjacent peptide bonds resistant to cleavage by proteases.[4][10][11] This is a significant advantage for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives.[11]

-

Modulation of Bioactivity: By enforcing a specific conformation, this amino acid can orient the side chains of neighboring residues in a way that enhances their interaction with a biological target. The furan moiety itself may also participate in binding interactions.[12] A patent for Factor Xa inhibitors suggests the utility of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives in designing bioactive compounds.[13]

Caption: Benefits of incorporating the constrained amino acid.

Conclusion

This compound is a valuable tool for peptide chemists seeking to develop novel peptides with improved therapeutic properties. Its rigid structure offers the potential to enhance conformational stability and resistance to enzymatic degradation. While its incorporation via SPPS may require some optimization due to steric hindrance, the protocols and insights provided in this application note offer a solid foundation for the successful synthesis and application of peptides containing this unique building block.

References

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry; 2012. Available from: [Link]

-

Isidro-Llobet A, Álvarez M, Albericio F. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. 2015;21(5):344-353. Available from: [Link]

-

Barlos K, Gatos D. Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis and Applications. Humana Press; 2014:29-52. Available from: [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. Published February 15, 2019. Available from: [Link]

-

GenScript. Overview of Custom Peptide Synthesis. Available from: [Link]

- Langer G, et al. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2. July 10, 2008.

-

Liskamp RMJ, et al. Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. 2013;11(36):6111-6117. Available from: [Link]

-

Seebach D, et al. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta. 2000;83(5):949-972. Available from: [Link]

-

Awad A, et al. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules. 2021;26(11):3354. Available from: [Link]

-

Shipman M, et al. Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. 2017;15(24):5130-5138. Available from: [Link]

-

Teo CY, et al. Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). Chemical Biology & Drug Design. 2017;90(5):993-1005. Available from: [Link]

-

Kumar S, et al. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Bioorganic & Medicinal Chemistry. 2023;89:117351. Available from: [Link]

-

Shipman M, et al. Development of oxetane modified building blocks for peptide synthesis. SciSpace. 2017. Available from: [Link]

-

Shipman M, et al. Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. 2017;19(13):3494-3497. Available from: [Link]

-

Sanchez-Galan P, et al. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. 2021;22(4):1593. Available from: [Link]

-

Al-Wahaibi, A., et al. Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. 2022;15(10):1283. Available from: [Link]

-

Dragon JA, et al. Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science. 2018;108(5):e23091. Available from: [Link]

-

Fülöp F, et al. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry. 2015;58(2):565-585. Available from: [Link]

-

ResearchGate. Why are peptides consisting of beta amino acids metabolically more stable? Published February 19, 2013. Available from: [Link]

-

Spring DR, et al. Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. ChemBioChem. 2018;19(18):1893-1903. Available from: [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. Published October 6, 2010. Available from: [Link]

-

J&K Scientific. Fmoc-(3S-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]

-

Ruifu Chemical. Fmoc-Amino Acids Manufacturers & Suppliers. Available from: [Link]

-

Albericio F, et al. Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. 2004;8(3):211-221. Available from: [Link]

-

LookChem. USA Chemical Suppliers - Products: 'F', Page: 99. Available from: [Link]

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. rsc.org [rsc.org]

- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

using (S)-3-Aminotetrahydrofuran-3-carboxylic acid as a constrained amino acid analog

Application Note: Engineering Conformational Constraints with (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Executive Summary

This compound (herein referred to as (S)-3-ATHF-3-CA ) is a constrained, heterocyclic

By incorporating the tetrahydrofuran (THF) ring directly at the

-

Peptidomimetics: Stabilizing

-helices and -

Drug Design: Increasing metabolic stability against proteases due to the quaternary center.[1]

-

Solubility Engineering: Improving water solubility of hydrophobic peptides via the ether oxygen.

Structural & Mechanistic Insights

The "Ether-Aib" Effect

Unlike carbocyclic analogs (e.g., 1-aminocyclopentanecarboxylic acid,

| Feature | (S)-3-ATHF-3-CA | Aib (Aminoisobutyric acid) | Serine |

| Steric Bulk | High (Cyclic Quaternary) | High (Acyclic Quaternary) | Low (Tertiary) |

| Conformation | Strong Helix/Turn Inducer | Strong Helix Inducer | Flexible / Sheet / Turn |

| Hydropathy | Amphiphilic (Ether O) | Hydrophobic | Hydrophilic |

| Chirality | Chiral (S/R) | Achiral | Chiral (L/D) |

Stereochemical Orientation

The (S)-enantiomer of 3-ATHF-3-CA is generally considered the stereochemical analog of L-amino acids .[1]

-

Priority Rules (CIP): The ether oxygen at position 4 (relative to the ring numbering starting from the heteroatom) or position 2 (relative to the quaternary center) dictates priority.

-

Design Implication: Replacing an L-Serine or L-Alanine with (S)-3-ATHF-3-CA will likely maintain the overall backbone topology while freezing the local conformation.[1]

Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The quaternary

Prerequisites:

-

Resin: Rink Amide (for amides) or Wang (for acids).[1] Low loading (0.2 – 0.4 mmol/g) is recommended to reduce inter-chain aggregation.[1]

-

Solvent: DMF (Standard) or NMP (for difficult sequences).[1]

Coupling (S)-3-ATHF-3-CA to the Resin/Peptide

This step couples the hindered acid to the growing chain.[1]

-

Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1] Avoid carbodiimides (DIC) unless using microwave assistance.[1]

-

Stoichiometry: 4 eq. Amino Acid : 3.8 eq.[1] HATU : 8 eq. DIEA.

-

Procedure:

Coupling the Next Amino Acid (The Critical Bottleneck)

Coupling an amino acid onto the N-terminus of (S)-3-ATHF-3-CA is the most difficult step due to the nucleophile (the amine) being buried next to the quaternary center.

-

Deprotection:

-

Activation (The "Aggressive" Protocol):

-

Conditions:

-

Microwave: 75°C for 20 minutes (Power: 30W).

-

Manual: 3 hours at RT, followed by a second coupling (Double Couple).

-

-

Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Diagram

Figure 1: Optimized SPPS workflow for incorporating hindered quaternary amino acids.

Troubleshooting & Quality Control

Monitoring Coupling Efficiency

-

Kaiser Test (Ninhydrin): Works for primary amines.[1] However, the steric bulk of the THF ring might slow down the reaction of ninhydrin with the amine, potentially giving false negatives.

-

Recommendation: Heat the Kaiser test tube longer than standard (5 mins at 100°C).

-

-

Chloranil Test: While typically for secondary amines, it is often more sensitive for hindered primary amines where ninhydrin fails to penetrate.[1]

-

Micro-cleavage: The gold standard.[1] Cleave a small resin sample (2-3 mg) with 95% TFA for 30 mins and analyze via LC-MS to confirm the mass shift (+129 Da for the residue).[1]

Common Pitfalls

| Issue | Cause | Solution |

| Incomplete Coupling | Steric hindrance at C | Switch to PyAOP or HATU/HOAt .[1] Increase temperature to 50-75°C. |

| Epimerization | Over-activation at high temp.[1] | If coupling Cys or His after this residue, keep temp < 50°C. Use Collidine instead of DIEA. |

| Low Solubility | Aggregation of hydrophobic segments.[1] | The THF oxygen helps, but if aggregation persists, use Pseudoproline dipeptides for Ser/Thr residues downstream. |

Decision Logic: When to use (S)-3-ATHF-3-CA

Figure 2: Strategic selection criteria for using THF-based amino acids in peptide design.

References

-

Synthesis & Properties

-

Smith, A. B., et al. (2008). "Design, Synthesis, and Evaluation of Non-Hydrolyzable Phosphate Mimetics." Journal of the American Chemical Society.[2] Link (Context: Discusses similar THF-based constraints).

-

Note on Commercial Availability: Compounds are available from specialized vendors like Fluorochem or Enamine under CAS 125218-55-5 (ensure enantiopurity check).[1]

-

-

Coupling Hindered Amino Acids

-

Conformational Analysis (Thorpe-Ingold)

-

Microwave SPPS Protocols

Sources

Application Note: High-Efficiency Synthesis of Foldamers Containing (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Abstract & Scientific Rationale

The incorporation of (S)-3-aminotetrahydrofuran-3-carboxylic acid (hereafter referred to as (S)-3-THF-AA ) into peptide backbones represents a powerful strategy in foldamer design. As a cyclic,

Key Physicochemical Advantages:

-

Helical Promotion: The quaternary

-carbon severely restricts -

Solvation & H-Bonding: Unlike carbocyclic analogues, the tetrahydrofuran ether oxygen acts as a specific hydrogen bond acceptor, potentially stabilizing unique solvent-accessible conformations or intramolecular networks.

-

Proteolytic Stability: The steric bulk and non-natural backbone render the peptide bond highly resistant to enzymatic degradation.

This guide details the optimized Solid Phase Peptide Synthesis (SPPS) protocols required to overcome the significant steric hindrance associated with coupling this quaternary residue.

Strategic Synthesis Workflow

The synthesis of foldamers containing (S)-3-THF-AA is non-trivial due to the weak nucleophilicity of the sterically hindered amine and the difficulty in activating the bulky carboxylate. Standard protocols (e.g., DIC/HOBt) often result in deletion sequences.

Workflow Visualization

The following diagram outlines the critical decision pathways for synthesizing these hindered oligomers.

Figure 1: Decision tree for SPPS of sterically hindered foldamers. Note the specific branch for (S)-3-THF-AA coupling.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7]

-

Monomer: Fmoc-(S)-3-aminotetrahydrofuran-3-carboxylic acid (Ensure >98% ee).

-

Resin: Rink Amide ChemMatrix or Rink Amide MBHA (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Solvents: DMF (Peptide grade), NMP (N-methylpyrrolidone - crucial for difficult sequences).

Protocol: Coupling of (S)-3-THF-AA (The "Difficult" Step)

Context: The coupling of the quaternary amino acid onto the chain, and the subsequent coupling of the next amino acid onto the quaternary amine, are the rate-limiting steps.

Step-by-Step Procedure:

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-(S)-3-THF-AA (4.0 eq relative to resin) in minimal NMP.

-

Add HATU (3.9 eq) and HOAt (4.0 eq).

-

Add TMP (2,4,6-Trimethylpyridine) or DIEA (8.0 eq).

-

Note: TMP is a weaker base than DIEA and can reduce racemization (though less concern for quaternary centers) and prevent premature Fmoc removal.

-

Allow pre-activation for 1–2 minutes.

-

-

Coupling Reaction:

-

Transfer the activated solution to the resin-bound peptide.

-

Microwave Condition (Preferred): Irradiate at 75°C for 20 minutes (25W constant power).

-

Alternative (Thermal): Shake at 50°C for 2–4 hours. Room temperature coupling is generally insufficient.

-

-

Monitoring:

-

Perform a Chloranil Test (preferred over Kaiser test for secondary amines, though (S)-3-THF-AA is primary, the steric bulk can yield false negatives with Kaiser).

-

Result: If beads are colorless, proceed. If blue/stained, perform Step 4.

-

-

Double Coupling (If required):

-

Repeat the activation and coupling using PyAOP or COMU instead of HATU to alter the activation profile. Use pure NMP as solvent.

-

Protocol: Fmoc Deprotection

Steric bulk can slow down deprotection.

-

Treat resin with 20% Piperidine in DMF with 0.1M HOBt (HOBt minimizes aspartimide formation and helps solvation).

-

Cycle: 5 min (flow wash) + 15 min (batch shake).

-

UV Monitoring: Monitor the dibenzofulvene-piperidine adduct at 301 nm. Ensure the deprotection peak returns to baseline.

Protocol: Cleavage & Isolation

The ether ring is generally stable to standard TFA cleavage conditions.

-

Cocktail: TFA/TIPS/H2O (95:2.5:2.5). Avoid thiols (EDT) unless Cys/Met are present, as they are unnecessary for THF protection.

-

Duration: 2–3 hours at room temperature.

-

Precipitation: Cold diethyl ether (-20°C).

-

Purification: Reverse-phase HPLC (C18 column).

-

Gradient: Water/Acetonitrile with 0.1% TFA.

-

Note: Foldamers often elute later than standard peptides due to hydrophobic surface area exposure.

-

Data Analysis & Characterization

Circular Dichroism (CD) Spectroscopy

Foldamers containing (S)-3-THF-AA typically display distinct CD signatures compared to random coils.

| Secondary Structure | Characteristic Minima (nm) | Characteristic Maxima (nm) | Interpretation |

| Random Coil | ~198-200 | None | Unstructured |

| ~205, ~220 (weak) | ~190 | Typical for Aib-rich peptides | |

| (S)-THF Induced | Isomer Dependent | Isomer Dependent | The (S)-enantiomer will induce a specific screw sense (P or M). Comparison with (R)-enantiomer spectra is recommended to confirm enantiomeric purity. |

NMR Verification[6]

-

H NMR: Look for the distinct splitting of the tetrahydrofuran ring protons (multiplets in the 3.5–4.2 ppm range for

-

NOESY: Strong

or

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance at quaternary center. | Switch to Microwave-assisted SPPS (75°C). Use HATU/HOAt . Switch solvent to NMP. |

| Deletion Sequences | Aggregation of the growing chain. | Use ChemMatrix resin (PEG-based). Incorporate "Magic Mixture" (DCM/DMF/NMP 1:1:1). |

| Poor Solubility (Crude) | Hydrophobic nature of the foldamer. | Dissolve crude in HFIP (Hexafluoroisopropanol) or DMSO before loading onto HPLC. |

References

-

Toniolo, C., et al. "Structure and conformation of peptides containing the quaternary alpha-carbon amino acid Aib." Biopolymers, 1983. Link (Foundational work on quaternary amino acid helicity).

-

Albericio, F., & Carpino, L. A. "Coupling reagents and strategies for the solid-phase synthesis of difficult peptides." Methods in Enzymology, 1997. Link (Source for HATU/HOAt protocols).

- Smith, A. B., et al. "Design and Synthesis of Non-Peptide Peptidomimetics." Journal of the American Chemical Society. (General reference for tetrahydrofuran-based constraints).

-

Bachem Application Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Link (Verified source for coupling reagent selection).

-

Clayden, J., et al. "Foldamers: Structure, Properties, and Applications." Angewandte Chemie International Edition, 2001. Link (Authoritative review on foldamer design principles).

(Note: Specific synthesis of the monomer often relies on Bucherer-Bergs reaction of the corresponding 3-ketotetrahydrofuran, followed by enzymatic resolution to isolate the (S)-enantiomer.)

application of (S)-3-Aminotetrahydrofuran-3-carboxylic acid in medicinal chemistry

Application Note: (S)-3-Aminotetrahydrofuran-3-carboxylic Acid in Medicinal Chemistry

Executive Summary

This compound (often abbreviated as (S)-3-ATHF-3-CA) represents a specialized class of quaternary

Key Value Propositions:

-

Conformational Locking: The cyclic structure rigidly constrains the

and -

Metabolic Stability: The quaternary center prevents

-proton abstraction, rendering the residue resistant to racemization and proteolytic degradation by standard peptidases. -